molecular formula C9H13N B1594038 3-Propylaniline CAS No. 2524-81-4

3-Propylaniline

Cat. No.: B1594038
CAS No.: 2524-81-4
M. Wt: 135.21 g/mol
InChI Key: IPWGAPCYYMTTLT-UHFFFAOYSA-N
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Description

3-Propylaniline, also known as 3-amino-1-propylbenzene, is a chemical compound with the molecular formula C9H13N . It has an average mass of 135.206 Da and a mono-isotopic mass of 135.104797 Da .


Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One such method involves the reaction of 3-nitrobenzaldehyde with ethyltriphenylphosphonium bromide and 18-crown-6 in anhydrous dichloromethane, followed by the addition of potassium t-butoxide .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an amino group and a propyl group . The InChI code for this compound is 1S/C9H13N/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4,10H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a dark place and sealed in dry conditions .

Scientific Research Applications

Electropolymerization and Solubility

The electropolymerization of 2-propylaniline, a close variant of 3-propylaniline, results in the formation of poly(2-propylaniline) films. These films are unique in that they are soluble in a weakly polar organic solvent when in a reduced state. Their electroactivity is significantly influenced by the acidity and hydrophobicity of the medium, indicating potential applications in specialized polymer and material sciences (Bidan, Geniés, & Penneau, 1989).

Mutagenicity Studies

Investigations into the mutagenicity of 2-propylaniline and 4-propylaniline, compounds structurally related to this compound, have shown that these chemicals exhibit mutagenic and potentially carcinogenic properties. This research has implications for occupational safety and health, particularly in industrial sectors where these compounds are used (Rim & Kim, 2018).

Hydrodenitrogenation Research

A study on the hydrodenitrogenation of quinoline over Mo2N revealed that 2-propylaniline is a key intermediate in this process, which further undergoes hydrogenolysis to form propylbenzene. This research provides insights into chemical reactions and catalysts used in the chemical industry, particularly for nitrogen removal in organic compounds (Lee, Abe, Reimer, & Bell, 1993).

Photoelectron Spectroscopy

High-resolution zero kinetic energy photoelectron spectra of propylaniline have been recorded to understand the vibrational structure of its cations. Such studies are significant in the field of molecular physics and chemistry for understanding the electronic properties of molecules (Song, Davidson, Gwaltney, & Reilly, 1994).

Van der Waals Structures Study

Research on 4-propylaniline complexes with argon atoms has provided insights into the influence of the propyl group on van der Waals structures. Such studies are crucial in the field of physical chemistry and molecular interactions (Yang, Gu, Trindle, & Knee, 2015).

Polymorphism in Chemical Compounds

An investigation into the polymorphism of N-(P-Butoxybenzylidene)-p-propylaniline has used techniques like differential scanning calorimetry, highlighting the significance of phase transitions in chemical compounds (Walker, 1984).

Nuclear Overhauser Effect Data

A study using 4-propylaniline as a model compound investigated the accuracy of NOE-derived interproton distances in multi-conformer, flexible small molecules, providing valuable data for molecular structure analysis (Jones, Butts, & Harvey, 2011).

Safety and Hazards

3-Propylaniline is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

3-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWGAPCYYMTTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274479
Record name 3-propylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2524-81-4
Record name 3-propylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of ethyltriphenylphosphonium bromide (22 g) in tetrahydrofuran (150 ml) at -78° C. was added dropwise a solution of n-butyllithium in hexane (59.3 mmol). The mixture was left to warm to room temperature over 30 minutes, then cooled to -78° C. and a solution of 3-nitrobenzaldehyde (7.5 g) in tetrahydrofuran (50 ml) was added dropwise. The reaction was left to warm to room temperature over 1 hour, poured into 2M hydrochloric acid (100 ml) and ethyl acetate (100 ml). The separated aqueous layer was extracted with ethyl acetate, the organic layers were combined and washed with water, saturated sodium bicarbonate (2×50 ml), brine (2×50 ml) and dried over magnesium sulphate. The solvent was removed under reduced pressure and the crude product purified by column chromatography to give 3-(2-propenyl)nitrobenzene (5.72 g). δ(60 MHz, CDCl3) 1.9 (3H,2d, CH3), 5.9 (1 H, m, =CH--CH3), 6.3 (1H, 2d, AR--CH) and 7.3-8.1 (4H, m, ArH). To a solution of the above 3-(2-propenyl)-nitrobenzene (5.7 g) in ethyl acetate (20 ml) was added 10% palladium on carbon (0.57 g). This mixture was hydrogenated at 50 psi for 2 hours at room temperature, filtered through Hyflo and solvent evaporated to yield the crude product which was purified by column chromatography to give 3-propylaniline (4.7 g), δ (60 MHz, CDCl3) 0.9 (3H, t, CH3), 1.5 (2H, m, CH2CH3), 2.4 (2H, t, CH2CH2CH3), 3.4 (2H, bs, NH2) and 6.1 to 7.0 (4H, m, ArH).
[Compound]
Name
2d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
AR--CH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ArH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.7 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0.57 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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